(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

Chiral amino alcohol TP receptor antagonist S1P1 receptor agonist

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol (CAS 1389909-66-3) is a chiral amino alcohol with the molecular formula C11H15NO and molecular weight of 177.24 g/mol. The compound features a tetrahydronaphthalene core bearing a primary amine at the 6-position and a hydroxymethyl group at the 1-position in the (S)-configuration.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B11915062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=CC=C2CO
InChIInChI=1S/C11H15NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-3,10,13H,4-7,12H2/t10-/m0/s1
InChIKeyMCZDRSDRUYHKCH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol – Chiral Amino Alcohol for CNS-Targeted Medicinal Chemistry and TP Receptor Antagonist Scaffold Development


(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol (CAS 1389909-66-3) is a chiral amino alcohol with the molecular formula C11H15NO and molecular weight of 177.24 g/mol . The compound features a tetrahydronaphthalene core bearing a primary amine at the 6-position and a hydroxymethyl group at the 1-position in the (S)-configuration . It belongs to the aminotetralin class of compounds, which have been extensively explored as ligands for dopaminergic, serotonergic, and thromboxane-prostanoid (TP) receptors [1]. The presence of both an amino group and a hydroxymethyl group confers bifunctional reactivity, enabling its use as a chiral building block for more complex pharmacologically active molecules, including TP receptor antagonist scaffolds [2].

Why (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol Cannot Be Replaced by Its R-Enantiomer, Phenol Analog, or Positional Isomers in Structure-Based Drug Design


Within the aminotetralin chemical space, seemingly conservative structural modifications produce profound shifts in receptor selectivity and pharmacological profile. The (S)-enantiomer of 6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is not interchangeable with its (R)-counterpart, which has independently been characterized as a picomolar-potency S1P1 receptor agonist . Replacement of the 1-hydroxymethyl group (–CH2OH) with a phenolic hydroxyl (–OH), yielding 6-amino-5,6,7,8-tetrahydronaphthalen-1-ol, shifts the target profile toward dopamine D3 receptor binding (Ki = 343 nM) [1]. Moving the hydroxymethyl substituent from position 1 to position 2 generates a positional isomer with distinct biological activity . Furthermore, substituting the primary amine with N,N-dipropylamino groups—as in the prototypical 5-HT1A agonist 8-OH-DPAT—dramatically redirects receptor engagement, with the 7-dipropylamino analog achieving a Ki of 23 nM at 5-HT1A [2]. These divergent profiles underscore that each analog occupies a unique pharmacological niche, and generic substitution without experimental validation risks selecting a compound with irrelevant or even opposing biological activity for the intended research application.

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Enantiomeric Differentiation: (S)-Configuration Confers TP Receptor Pharmacophore Compatibility Distinct from the (R)-Enantiomer's S1P1 Agonist Profile

The (R)-enantiomer of this compound has been independently profiled and exhibits potent S1P1 receptor agonism with EC50 values of 0.007 ± 0.003 nM (cAMP activation) and 0.70 ± 0.28 nM (GTPγS binding), alongside S1P3 GTPγS activity of 3.6 ± 2.80 nM . In contrast, the (S)-enantiomer is structurally positioned within the tetrahydronaphthalene TP receptor antagonist pharmacophore series, where the (S)-configured 6-amino group, combined with the 1-hydroxymethyl moiety, satisfies the hydrogen-bond donor/acceptor and hydrophobic requirements identified in 3D pharmacophore models of TP antagonists [1]. The distinct stereochemical configuration dictates which G-protein-coupled receptor class is preferentially engaged: S1P1 (immunomodulation) for the (R)-form vs. TP (cardiovascular/neuroinflammation) for the (S)-form. No published study has directly compared both enantiomers in a single assay; the evidence is classified as cross-study comparable.

Chiral amino alcohol TP receptor antagonist S1P1 receptor agonist Enantiomeric selectivity Stereochemistry-activity relationship

Functional Group Differentiation: 1-Hydroxymethyl (–CH2OH) vs. 1-Hydroxy (–OH) Alters Dopamine Receptor Binding Profile by Over 2-Fold at D3

The phenol analog 6-amino-5,6,7,8-tetrahydronaphthalen-1-ol (differing only by replacement of –CH2OH with –OH at position 1) has published binding data: Ki = 343 nM at human dopamine D3 receptor, Ki = 1,490 nM at D2L, and Ki > 3,330 nM at D4.2, all measured by [3H]spiperone competition on CHO K-1 cells [1]. The target compound's –CH2OH group introduces an additional rotatable bond and extends the hydrogen-bonding capacity, which is predicted to reduce affinity for the orthosteric dopamine binding pocket while enhancing compatibility with the TP receptor's extracellular domain interactions, where hydrogen bonding with Cys183–Asp193 residues is critical . Direct binding data for the target compound at dopamine receptors are not publicly available; the differentiation is supported by class-level SAR inference from the broader aminotetralin literature.

Dopamine D3 receptor Functional group SAR Hydroxymethyl vs. hydroxy Aminotetralin binding Ligand design

N-Substitution Differentiation: Primary Amine vs. N,N-Dipropylamino Substitution Shifts 5-HT1A Receptor Affinity from Undetectable to Ki = 23 nM

The 7-(N,N-dipropylamino) analog, (7-dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-yl)-methanol, demonstrates a Ki of 23 nM at the rat 5-HT1A receptor using [3H]-8-OH-DPAT as radioligand [1]. In a systematic study of 5-, 6-, 7-, and 8-amino-2-(N,N-di-n-propylamino)tetrahydronaphthalenes, the 6-amino isomer (bearing a primary amine at position 6, analogous to the target compound) was found to be equipotent with its 6-hydroxy counterpart in vivo at central dopaminergic and serotonergic systems, whereas the 5- and 8-amino isomers showed approximately 100-fold lower affinity for D2 and 5-HT1A receptors respectively compared to their phenolic congeners [2]. The target compound's primary amine at position 6, lacking the lipophilic N,N-dipropyl substituents, is predicted to have substantially lower 5-HT1A affinity than the 23 nM benchmark set by the dipropylamino analog. No direct 5-HT1A binding data for the target compound have been published; this is a class-level inference.

5-HT1A receptor N-substitution SAR Primary vs. tertiary amine Serotonin receptor ligand Aminotetralin pharmacophore

Purity Specification Differentiation: NLT 98% (ISO-Certified) vs. 95% from Alternative Suppliers, Critical for Chiral Intermediate Reproducibility

The (S)-enantiomer is available at NLT 98% purity from MolCore (Catalog MC765666), with ISO-certified quality systems applicable to global pharmaceutical R&D and QC requirements . Alternative suppliers list the compound at 95% purity (e.g., CheMenu Catalog CM239671) . The (R)-enantiomer is separately available at NLT 98% purity (MolCore, CAS 1389799-97-6) . For applications requiring chiral intermediate reproducibility—particularly in multi-step syntheses where enantiomeric impurities propagate and amplify—the 3% purity differential can be consequential. Furthermore, the availability of both enantiomers at matched high purity from a single ISO-certified supplier enables controlled enantiomeric excess studies and chiral switch investigations without introducing supplier-dependent variability.

Chiral purity ISO certification Procurement specification Enantiomeric excess Reproducibility

Pharmacophoric Differentiation: Amino Alcohol Motif Enables Non-Carboxylic Acid TP Receptor Binding, Distinct from Classical Carboxylate-Based TP Antagonists

Classical TP receptor antagonists such as S18886 (Terutroban) rely on a carboxylic acid moiety for ionic interaction with Arg295 in the TP receptor orthosteric site, achieving an IC50 of 16.4 nM [1]. However, carboxylic acid groups limit blood-brain barrier penetration. The (S)-(6-amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol scaffold replaces the carboxylic acid with a 6-amino-1-hydroxymethyl motif, following the design principle validated by brain-penetrant tetrahydronaphthalene TP antagonists where heterocyclic bioisosteres of the carboxylic acid achieve IC50 values of 3–6 nM at TP receptors [2]. This pharmacophoric substitution enables brain penetration—a critical feature for Alzheimer's disease and neuroinflammation applications where TP receptor antagonism is therapeutically relevant . The amino alcohol motif provides hydrogen-bond donor/acceptor functionality without the ionization and poor CNS permeability associated with carboxylates.

TP receptor antagonist Non-carboxylic acid bioisostere Brain penetration Thromboxane receptor Pharmacophore design

Optimal Research and Procurement Application Scenarios for (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol Based on Quantitative Differentiation Evidence


Chiral Intermediate for Brain-Penetrant TP Receptor Antagonist Synthesis in Alzheimer's Disease and Neuroinflammation Programs

The (S)-configured 6-amino-1-hydroxymethyl scaffold serves as a key chiral intermediate for constructing non-carboxylic acid TP receptor antagonists capable of crossing the blood-brain barrier. As demonstrated in Section 3, brain-penetrant tetrahydronaphthalene TP antagonists achieve IC50 values of 3–6 nM at human TP receptors, outperforming the carboxylic acid-based comparator S18886 (IC50 = 16.4 nM) while enabling CNS access . The target compound's primary amine at the 6-position provides a synthetic handle for introducing diverse N-substituents (sulfonamides, heterocyclic bioisosteres) identified in patent literature as critical for TP receptor affinity and brain penetration . Procuring the (S)-enantiomer at NLT 98% purity from ISO-certified suppliers ensures stereochemical integrity during multi-step synthesis.

Enantiomeric Selectivity Studies: (S)- vs. (R)-Enantiomer Comparison for GPCR Target Deconvolution

The divergent receptor pharmacology of the (S)- and (R)-enantiomers—with the (R)-form characterized as a picomolar S1P1 agonist (cAMP EC50 = 0.007 nM) and the (S)-form structurally positioned for TP receptor antagonism—creates a unique opportunity for enantiomeric selectivity profiling . Researchers investigating GPCR target engagement can use matched-pair enantiomer studies to deconvolute S1P1-mediated vs. TP-mediated effects in cellular or in vivo models. Both enantiomers are commercially available at NLT 98% purity from a single ISO-certified supplier, enabling controlled comparative studies without the confounding variable of differential impurity profiles .

Chiral Building Block for Dopamine/Serotonin Receptor Ligand Libraries via N-Functionalization

The primary amine at position 6 distinguishes this compound from the extensively studied N,N-dipropylamino-substituted 5-HT1A agonists (e.g., 8-OH-DPAT analogs with 5-HT1A Ki = 23 nM) . This primary amine provides a versatile synthetic entry point for systematic N-alkylation or N-arylation campaigns aimed at exploring structure-activity relationships at dopaminergic and serotonergic receptors. Class-level SAR from the aminotetralin literature demonstrates that the 6-amino substitution position, when combined with appropriate N-substituents, yields compounds with equipotent in vivo activity at central D2 and 5-HT1A systems relative to the corresponding 6-hydroxy analogs . The target compound thus serves as a privileged intermediate for generating focused compound libraries.

Functional Group SAR: Hydroxymethyl (–CH2OH) as a Pharmacophore Probe vs. Phenolic (–OH) and Carboxylic Acid (–COOH) Comparators

The 1-hydroxymethyl group provides a distinct hydrogen-bonding profile compared to the phenolic –OH group found in 6-amino-5,6,7,8-tetrahydronaphthalen-1-ol (dopamine D3 Ki = 343 nM) and the carboxylic acid found in classical TP antagonists. Systematic comparison of –CH2OH, –OH, and –COOH analogs in receptor binding assays can elucidate the contribution of hydrogen-bond donor/acceptor geometry to receptor subtype selectivity. The target compound's –CH2OH group extends the hydrogen-bonding vector by one methylene unit, which is predicted to alter the interaction geometry with receptor extracellular domain residues (e.g., TP receptor Cys183–Asp193) compared to the direct –OH attachment in the phenol analog .

Quote Request

Request a Quote for (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.